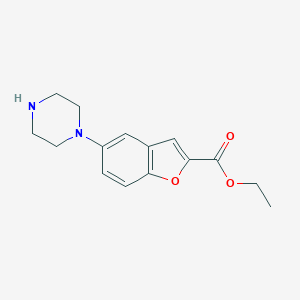

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17/h3-4,9-10,16H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLDXJIVWKPASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460666 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163521-20-8 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UZK946GR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Pathway of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a key intermediate in the synthesis of Vilazodone, a multimodal antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] Understanding the physicochemical properties and synthetic route of this intermediate is crucial for process optimization, quality control, and the overall drug development pipeline. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an illustrative representation of the signaling pathway of its end-product, Vilazodone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are computationally predicted due to the limited availability of published experimental data for this specific intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [3] |

| Molecular Weight | 274.32 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 249.9-250.0°C (hydrochloride salt) | [4] |

| Boiling Point (Predicted) | 429.0 ± 35.0 °C at 760 mmHg | [5] |

| pKa (Predicted) | 8.55 ± 0.10 (most basic) | N/A |

| LogP (Predicted) | 2.30 | [3] |

| Solubility | Soluble in DMSO and H₂O (hydrochloride salt) | [6] |

| CAS Number | 163521-20-8 | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented synthetic method.

Materials:

-

2-hydroxy-5-(piperazin-1-yl)benzaldehyde

-

Glyoxal

-

Zinc powder

-

Titanium tetrachloride (TiCl₄)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Copper sulfate (CuSO₄) solution

-

Absolute ethanol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Iodine (I₂)

Procedure:

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde

-

In a reactor under a nitrogen atmosphere, add zinc powder and tetrahydrofuran.

-

Cool the mixture and slowly add TiCl₄ dropwise.

-

Add 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal to the reaction mixture.

-

After the reaction is complete, rectify the mixture to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid

-

To a separate reactor, add a sodium hydroxide solution and a copper sulfate solution.

-

While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde from Step 1.

-

Upon completion of the reaction, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid is obtained.

Step 3: Synthesis of this compound

-

Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid in absolute ethanol and add it to a reactor.

-

Add tetrahydrofuran and anhydrous potassium carbonate to the reactor.

-

After a period of stirring, add iodine to facilitate the cyclization.

-

The resulting product is this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of benzofuran derivatives can be adapted for this compound.[7]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzofuran ring, and protons of the piperazine ring. The chemical shifts and coupling constants will confirm the connectivity of the molecule.[8][9]

-

¹³C NMR: The spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the piperazine and ethyl groups.[10]

-

Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.[11]

-

Analysis: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the calculated molecular weight. Tandem MS (MS/MS) can be used to study the fragmentation pattern, which is influenced by the benzofuran and piperazine moieties.[12][13]

Signaling Pathway of Vilazodone

As this compound is a precursor to Vilazodone, understanding the mechanism of action of Vilazodone is critical in the context of drug development. Vilazodone exhibits a dual mechanism of action: it is a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[14][15][16] This dual action is believed to contribute to a faster onset of antidepressant effects and a potentially better side-effect profile compared to traditional SSRIs.[2]

The following diagram illustrates the proposed signaling pathway of Vilazodone.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3 | CID 11266913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

This technical guide provides a detailed overview of the available data and standardized methodologies for determining the melting point and solubility of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented below.

| Property | Value | Source |

| IUPAC Name | ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | [3] |

| Molecular Formula | C15H18N2O3 | [3] |

| Molecular Weight | 274.31 g/mol | [3] |

| CAS Number | 163521-20-8 | [3][4] |

| Melting Point | 249.9-250.0°C (hydrochloride salt) | [5] |

| Appearance | Solid | [5] |

Melting Point Determination

The melting point of a pure crystalline organic compound is a sharp, characteristic physical property used for identification and purity assessment.[6] Impurities typically cause a depression and broadening of the melting point range.[6] For the hydrochloride salt of this compound, the reported melting point is between 249.9°C and 250.0°C.[5]

Experimental Protocol: Capillary Method

The standard and most common technique for melting point determination is the capillary method.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Sample packing wire (optional)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.[7] Invert the tube and tap it gently on a hard surface to pack the sample into a compact column at the bottom.[7] The packed sample height should be 2-4 mm.

-

Initial Rapid Determination (Optional): To save time, a rapid initial heating can be performed to determine an approximate melting point.[6]

-

Accurate Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[7][8]

-

Set the starting temperature to 5-10°C below the expected melting point.[7]

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observe the sample through the viewing lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the sample. For high accuracy, it is recommended to perform the measurement in triplicate and average the results.[7]

Solubility Assessment

Experimental Protocol: General Solubility Testing

This procedure outlines a systematic approach to determine the solubility of an organic compound in a range of common solvents.[9][10][11]

Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO3), 5% v/v Hydrochloric Acid (HCl), Diethyl Ether, Concentrated Sulfuric Acid (H2SO4).

Procedure:

-

Initial Test in Water:

-

Place approximately 25-50 mg of the solid compound into a small test tube.[10]

-

Add 1 mL of deionized water in small portions, shaking or vortexing vigorously after each addition.[10]

-

Observe if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[11][12]

-

-

Tests for Water-Insoluble Compounds: If the compound is insoluble in water, proceed with the following tests in the order presented.

-

5% NaOH Solution: Add 1 mL of 5% NaOH to a fresh sample. Shake vigorously. Solubility in this basic solution indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[10][12]

-

5% NaHCO3 Solution: If soluble in NaOH, test a fresh sample with 1 mL of 5% NaHCO3. This is a weaker base. Solubility indicates a strongly acidic functional group, typically a carboxylic acid.[10]

-

5% HCl Solution: If the compound is insoluble in NaOH, test its solubility in 1 mL of 5% HCl.[9] Solubility in this acidic solution strongly suggests the presence of a basic functional group, such as an amine (the piperazine moiety in this case).[11]

-

Concentrated H2SO4: For compounds insoluble in water, dilute acid, and dilute base, test for solubility in cold, concentrated sulfuric acid. Most compounds containing nitrogen or oxygen atoms will dissolve in this strong acid.[12]

-

Workflow Visualization

The following diagram illustrates the logical workflow for determining the key physicochemical properties discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3 | CID 11266913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:163521-20-8 | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

Spectroscopic and Synthetic Profile of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. While detailed experimental spectra are not publicly available, this document consolidates key physical and chemical properties and outlines a known synthetic pathway, providing a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 274.32 g/mol | PubChem[1] |

| CAS Number | 163521-20-8 | ChemSrc[2] |

| Appearance | Pale Beige Solid | ChemicalBook |

| Melting Point | >141°C (decomposes) | ChemicalBook |

| Boiling Point | 429.0 ± 35.0 °C (Predicted) | ChemSrc[2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | ChemSrc[2] |

| Solubility | Soluble in DMSO, Methanol | ChemicalBook |

Spectroscopic Data Summary

Synthesis Protocol

A patented method for the synthesis of this compound has been described. The following is a summary of the synthetic steps.

Synthetic Pathway Overview

The synthesis involves a multi-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde. The general workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Steps:

-

Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde: In a reactor under a nitrogen atmosphere, zinc powder and tetrahydrofuran (THF) are combined. Titanium tetrachloride (TiCl₄) is added dropwise. Subsequently, 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal are added, and the mixture is rectified to yield the acrylic aldehyde intermediate.

-

Oxidation to 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid: A solution of sodium hydroxide and copper sulfate is prepared in a reactor. The 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde, obtained from the previous step, is added while stirring to produce the corresponding acrylic acid.

-

Cyclization and Esterification: The 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid is dissolved in absolute ethanol and transferred to a reactor. Tetrahydrofuran and anhydrous potassium carbonate are added, followed by the addition of iodine after a period of stirring to yield the final product, this compound.

Logical Relationship in Synthesis

The synthesis follows a logical progression of chemical transformations to build the target molecule.

Caption: Logical flow of the synthesis from starting materials to the final product.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. While a detailed public repository of its spectroscopic data is currently lacking, the information on its physicochemical properties and a documented synthetic route provide a solid foundation for researchers. It is anticipated that as the compound gains more widespread use, comprehensive analytical data will become more accessible to the scientific community.

References

In-depth Spectral Analysis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Technical Guide

This technical guide, therefore, outlines the expected spectral features based on the chemical structure of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate and provides a standardized experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this molecule.

Chemical Structure and Numbering

To facilitate the discussion of NMR data, a standardized numbering scheme for the atoms in this compound is proposed.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR signals for this compound. The predictions are based on typical chemical shift ranges for similar functional groups and spin-spin coupling patterns.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 7.0 - 7.5 | s | - | 1H |

| H-4 | 7.2 - 7.8 | d | 8.0 - 9.0 | 1H |

| H-6 | 6.8 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 | 1H |

| H-7 | 7.0 - 7.4 | d | 2.0 - 3.0 | 1H |

| -OCH₂CH₃ | 4.2 - 4.5 | q | 7.0 - 7.5 | 2H |

| -OCH₂CH₃ | 1.2 - 1.5 | t | 7.0 - 7.5 | 3H |

| Piperazine H-2', H-6' | 3.0 - 3.4 | t | 4.0 - 6.0 | 4H |

| Piperazine H-3', H-5' | 2.8 - 3.2 | t | 4.0 - 6.0 | 4H |

| Piperazine -NH | 1.5 - 3.0 | br s | - | 1H |

Predicted ¹³C NMR Spectral Data

The table below outlines the expected carbon NMR signals. The chemical shifts are estimated based on the electronic environment of each carbon atom.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 158 - 165 |

| C-2 | 145 - 150 |

| C-3a | 148 - 155 |

| C-7a | 125 - 130 |

| C-5 | 140 - 148 |

| C-4 | 110 - 120 |

| C-6 | 115 - 125 |

| C-7 | 100 - 110 |

| C-3 | 105 - 115 |

| Piperazine C-2', C-6' | 48 - 55 |

| Piperazine C-3', C-5' | 45 - 52 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 18 |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument.

-

Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

-

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

-

For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for making unambiguous assignments of all proton and carbon signals.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting the NMR spectra can be visualized as follows:

This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. The acquisition of actual experimental data using the outlined protocols will be essential for the definitive characterization of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate. Due to the absence of direct experimental data in publicly available literature for this specific molecule, this guide synthesizes established fragmentation principles for its constituent chemical moieties: the piperazine ring, the benzofuran core, and the ethyl ester group. This information is crucial for researchers involved in the identification, characterization, and metabolic studies of this and structurally related compounds.

Predicted Fragmentation Pathways

The fragmentation of this compound under mass spectrometric conditions, particularly using techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be driven by the presence of the basic piperazine nitrogen, the aromatic benzofuran system, and the labile ethyl ester.

The primary fragmentation events are anticipated to involve:

-

Piperazine Ring Fragmentation: Cleavage of the C-N bonds connecting the piperazine ring to the benzofuran system and fragmentation within the piperazine ring itself are common pathways for piperazine-containing compounds.[1][2] Alpha-cleavage adjacent to the nitrogen atom is a dominant mechanism, leading to the formation of stable iminium ions.[3] For phenylpiperazines, characteristic fragment ions are often observed at m/z 119, 70, and 56.[2]

-

Ethyl Ester Fragmentation: Ethyl esters commonly undergo specific fragmentation patterns, including the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.[4] Other potential fragmentations include the loss of an ethyl radical (•CH₂CH₃) or the neutral loss of ethene (C₂H₄) through a McLafferty rearrangement, although the latter is dependent on the steric accessibility of a gamma-hydrogen.[4][5][6]

-

Benzofuran Core: The stable aromatic benzofuran core is expected to lend stability to the molecular ion.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the anticipated stability of the resulting ions.

| m/z (Predicted) | Proposed Fragment Structure/Composition | Fragmentation Pathway | Predicted Relative Abundance |

| 274 | [C₁₅H₁₈N₂O₃]⁺ | Molecular Ion [M]⁺ | Moderate |

| 229 | [C₁₃H₁₃N₂O₂]⁺ | Loss of ethoxy radical (•OC₂H₅) | High |

| 201 | [C₁₃H₁₃N₂]⁺ | Decarbonylation of the m/z 229 fragment | Moderate |

| 187 | [C₁₁H₁₁N₂O]⁺ | Cleavage of the ester group and subsequent rearrangement | Moderate |

| 172 | [C₁₀H₈N₂O]⁺ | Fragmentation of the piperazine ring | Moderate to Low |

| 119 | [C₈H₇O]⁺ | Cleavage of the C-N bond between benzofuran and piperazine | Moderate |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment | Moderate |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment | Low |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment | Low |

Experimental Protocols

A standard protocol for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is provided below. This protocol is based on common methodologies for similar aromatic and heterocyclic compounds.[2]

1. Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺), followed by tandem MS (MS/MS) of the selected precursor to obtain the fragmentation pattern.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Visualizations

Caption: Predicted Fragmentation Pathway of the Compound.

Caption: General Experimental Workflow for LC-MS/MS Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Biological Activity of Benzofuran-Piperazine Derivatives: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of benzofuran-piperazine derivatives. It is designed to be a core resource, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways to facilitate understanding and further research in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

Benzofuran-piperazine derivatives have demonstrated a wide range of biological activities, with the most prominent being anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibition. The following tables summarize the key quantitative data from various studies, allowing for a comparative analysis of the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of benzofuran-piperazine derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is the standard metric reported.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Benzofuran-Piperazine Derivatives

| Compound ID | A549 (Lung Cancer) | HeLa (Cervical Cancer) | SGC7901 (Gastric Cancer) | MCF-7 (Breast Cancer) | Panc-1 (Pancreatic Cancer) | Reference |

| Derivative 16 | 0.12 | - | 2.75 | - | - | [1][2] |

| Derivative 18 | 0.89 | 3.45 | 4.12 | - | - | [1] |

| Derivative 22 | 1.23 | 5.67 | 6.89 | - | - | [1] |

| Compound 9h | 1.71 | - | - | 2.92 | 0.94 | [3] |

| Compound 11d | - | - | - | - | - | [3] |

| Cisplatin (Control) | 12.5 | 8.5 | 9.2 | - | - | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Inhibition of Nitric Oxide Production (IC50 in µM)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative 16 | RAW 264.7 | 5.28 | [1][2] |

| Derivative 18 | RAW 264.7 | < 10 | [1] |

| Derivative 22 | RAW 264.7 | < 10 | [1] |

Acetylcholinesterase (AChE) Inhibition

Certain benzofuran-piperazine derivatives have been explored for their potential in treating Alzheimer's disease by inhibiting AChE.

Table 3: Acetylcholinesterase Inhibition (IC50 in µM)

| Compound ID | AChE IC50 (µM) | Reference |

| Series 7c | 0.058 | [4] |

| Series 7e | 0.086 | [4] |

| Donepezil (Control) | 0.049 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of benzofuran-piperazine derivatives.

Synthesis of Benzofuran-Piperazine Derivatives

The general synthesis involves a multi-step process, starting from substituted salicylaldehydes.

Experimental Workflow: General Synthesis

Caption: General synthetic route for benzofuran-piperazine derivatives.

Protocol:

-

Synthesis of 2-Benzoylbenzofuran Intermediate: A mixture of a substituted salicylaldehyde (1 equivalent), an appropriate α-bromoacetophenone (1 equivalent), and potassium carbonate (K₂CO₃, 2 equivalents) in acetone is refluxed for 4-6 hours. After completion, the solvent is evaporated, and the residue is purified.[1]

-

Formation of Benzofuran-Piperazine Core: The 2-benzoylbenzofuran intermediate (1 equivalent) is dissolved in dimethylformamide (DMF), and piperazine (1.2 equivalents) and K₂CO₃ (2 equivalents) are added. The mixture is heated to 110°C for 2-4 hours. The product is then isolated and purified.[1]

-

Final Derivatization: The benzofuran-piperazine core (1 equivalent) is reacted with a suitable alkyl or aryl halide (R-X, 1.1 equivalents) in the presence of a base like K₂CO₃ in a solvent such as DMF or acetonitrile to yield the final derivative.

In Vitro Anticancer Assays

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the control.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells using FITC-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry, differentiating between live, early apoptotic, late apoptotic, and necrotic cells.

This assay uses a DNA-staining dye (e.g., Propidium Iodide) and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound for 24-48 hours.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzofuran-piperazine derivatives is crucial for rational drug design and development.

CDK2 Inhibition Pathway in Cancer

Many benzofuran-piperazine derivatives exert their anticancer effects by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 3. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising therapeutic landscape of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate analogs. This core scaffold has emerged as a versatile platform for the development of novel therapeutic agents, with derivatives demonstrating significant potential in oncology and inflammatory diseases. This document provides a comprehensive overview of the key molecular targets, quantitative biological data, detailed experimental methodologies, and relevant signaling pathways associated with these compounds.

Core Structure and Therapeutic Potential

This compound serves as a foundational chemical moiety from which a diverse range of analogs can be synthesized. The inherent structural features of the benzofuran and piperazine rings provide a unique framework for molecular interactions with various biological targets. Research has primarily focused on modifying the piperazine nitrogen, leading to the discovery of potent anticancer and anti-inflammatory agents.

Anticancer Therapeutic Targets

Analogs of this compound have demonstrated significant anticancer activity, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). Furthermore, other derivatives have shown cytotoxic effects against a range of cancer cell lines, suggesting broader therapeutic applications in oncology.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A significant therapeutic target for this class of compounds is CDK2, a key regulator of cell cycle progression, particularly during the G1/S transition. Dysregulation of CDK2 activity is a common hallmark of many cancers. Specific 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II CDK2 inhibitors.[1]

Quantitative Data: CDK2 Inhibition and Anticancer Activity

| Compound ID | Modification | CDK2 IC₅₀ (nM)[1] | Panc-1 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] | A549 IC₅₀ (µM)[1] |

| 9h | m-trifluoromethylphenylthiosemicarbazide | 40.91 | 0.94 | 2.92 | 1.71 |

| 11d | p-chlorophenylsemicarbazide | 41.70 | 3.12 | 4.88 | 2.99 |

| 11e | p-bromophenylsemicarbazide | 46.88 | 4.31 | 6.02 | 3.87 |

| 13c | p-methoxyphenylhydrazone | 52.63 | 5.23 | 7.14 | 4.95 |

| Staurosporine (Reference) | - | 56.76 | - | - | - |

| Cisplatin (Reference) | - | - | 6.98 | 5.45 | 6.72 |

IC₅₀ values represent the half-maximal inhibitory concentration.

Signaling Pathway: CDK2 in Cell Cycle Regulation

General Cytotoxic Activity

Other analogs with an N-aryl piperazine moiety have demonstrated potent cytotoxic activity against various human tumor cell lines, although the precise molecular targets for some of these are still under investigation.

Quantitative Data: Anticancer Activity of N-Aryl Piperazine Analogs

| Compound ID | Modification | A549 IC₅₀ (µM) | SGC7901 IC₅₀ (µM) |

| 16 | 2-(4-fluorophenyl)-2-oxoethyl | 0.12 | 2.75 |

Data from a study on benzofuran derivatives with N-aryl piperazine moieties.

Anti-inflammatory Therapeutic Targets

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties. The primary mechanism of action identified is the suppression of pro-inflammatory signaling pathways, specifically the NF-κB and MAPK pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Certain heterocyclic/benzofuran hybrids containing a piperazine linkage have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is attributed to the downregulation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Modification | NO Inhibition IC₅₀ (µM) |

| 5d | 4-(4-chlorophenyl)piperazin-1-yl | 52.23 |

Data from a study on heterocyclic/benzofuran hybrids.

Signaling Pathway: NF-κB and MAPK Inhibition

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound analogs. Specific details may vary between laboratories and should be optimized accordingly.

Synthesis of Analogs

A general synthetic route for creating analogs involves the modification of the piperazine moiety of the core structure.

Experimental Workflow: Analog Synthesis

In Vitro Anticancer Assays

This assay determines the ability of a compound to inhibit the enzymatic activity of CDK2.

-

Reaction Setup : Prepare a reaction mixture containing CDK2/Cyclin E, a suitable substrate (e.g., Histone H1), and ATP in a kinase buffer.

-

Compound Addition : Add serial dilutions of the test compound to the reaction mixture.

-

Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Detection : Quantify the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay (e.g., ADP-Glo™).

-

Data Analysis : Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment : Treat cells with the test compound for a specified time.

-

Harvest and Fix : Harvest the cells and fix them in cold 70% ethanol.

-

Staining : Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis : Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment : Treat cells with the test compound.

-

Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation : Incubate the cells in the dark at room temperature.

-

Flow Cytometry : Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis : Quantify the percentage of apoptotic cells.

In Vitro Anti-inflammatory Assays

This assay measures the production of NO by macrophages.

-

Cell Seeding : Seed RAW 264.7 macrophages in a 96-well plate.

-

Compound Pre-treatment : Pre-treat the cells with test compounds for 1 hour.

-

LPS Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubation : Incubate for 24 hours.

-

Griess Assay : Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis : Calculate the percentage of NO inhibition and determine the IC₅₀ value.

This technique is used to detect the levels of key proteins in these signaling pathways.

-

Cell Treatment and Lysis : Treat cells with the compound and/or LPS, then lyse the cells to extract proteins.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).

-

Immunoblotting : Probe the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p65, IκBα, p38, JNK, ERK).

-

Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analysis : Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion

This compound analogs represent a promising class of compounds with demonstrated therapeutic potential in oncology and inflammation. The ability to target key proteins such as CDK2 and modulate critical signaling pathways like NF-κB and MAPK underscores their significance in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize these versatile scaffolds for the development of next-generation therapeutics. Further in-vivo studies are warranted to translate the in-vitro efficacy of these promising analogs into clinical applications.

References

In Vitro Screening of Novel Piperazinylbenzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel piperazinylbenzofuran compounds, a class of molecules that has demonstrated significant potential in therapeutic areas such as oncology and inflammatory diseases. This document outlines detailed experimental protocols for key assays, presents quantitative biological data for representative compounds, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

Piperazinylbenzofuran derivatives have been primarily investigated for their anticancer and anti-inflammatory properties. The following tables summarize the in vitro activity of several novel compounds from this class.

Table 1: Anticancer Activity of Piperazinylbenzofuran Derivatives (MTT Assay)

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9h | Panc-1 | Pancreatic Cancer | 0.94 | [1] |

| MCF-7 | Breast Cancer | 2.92 | [1] | |

| A549 | Lung Carcinoma | 1.71 | [1] | |

| 9e | Panc-1 | Pancreatic Cancer | 3.29 | [1] |

| MCF-7 | Breast Cancer | 5.89 | [1] | |

| A549 | Lung Carcinoma | 5.24 | [1] | |

| 11d | Panc-1 | Pancreatic Cancer | 1.04 | [1] |

| MCF-7 | Breast Cancer | 2.98 | [1] | |

| A549 | Lung Carcinoma | 1.71 | [1] | |

| 13b | Panc-1 | Pancreatic Cancer | 1.04 | [1] |

| MCF-7 | Breast Cancer | 2.98 | [1] | |

| A549 | Lung Carcinoma | 1.71 | [1] | |

| Cisplatin (Reference) | Panc-1 | Pancreatic Cancer | 6.98 | [1] |

| MCF-7 | Breast Cancer | 5.45 | [1] | |

| A549 | Lung Carcinoma | 6.72 | [1] |

Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity

| Compound ID | IC50 (nM) | Reference |

| 9h | 40.91 | [1][2][3] |

| 11d | 41.70 | [1][2][3] |

| 11e | 46.88 | [1][2][3] |

| 13c | 52.63 | [1][2][3] |

| Staurosporine (Reference) | 56.76 | [1][2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays utilized in the screening of piperazinylbenzofuran compounds.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Piperazinylbenzofuran compounds

-

Human cancer cell lines (e.g., Panc-1, MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperazinylbenzofuran compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the CDK2 enzyme, which is crucial for cell cycle progression.

Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Piperazinylbenzofuran compounds

-

Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin complex, and the piperazinylbenzofuran compound at various concentrations.

-

Initiation of Reaction: Add Histone H1 and [γ-³²P]ATP to initiate the reaction. Incubate the mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Quantification in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Piperazinylbenzofuran compounds

-

Lipopolysaccharide (LPS)

-

DMEM medium with 10% FBS

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazinylbenzofuran compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for In Vitro Screening

Caption: General workflow for in vitro anticancer and anti-inflammatory screening.

CDK2-Mediated Cell Cycle Progression Pathway

Caption: Inhibition of the CDK2 pathway by piperazinylbenzofuran compounds.

LPS-Induced Inflammatory Signaling Pathway in Macrophages

References

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [repository.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its unique structural features, combining a benzofuran moiety with a piperazine ring, have been exploited to develop therapeutics targeting the central nervous system and various cancers. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways. The most prominent drug molecule synthesized from this scaffold is Vilazodone, an antidepressant approved for the treatment of major depressive disorder.

Chemical Properties and Synthesis

This compound is a drug intermediate used in the synthesis of various active compounds.[1] Its chemical structure, characterized by the fusion of a benzene and a furan ring, along with a piperazine substituent, provides a template for diverse chemical modifications.

Several synthetic routes for this compound have been reported, often as a key step in the total synthesis of Vilazodone. One common approach involves the reaction of a 5-aminobenzofuran-2-carboxylic acid ethyl ester with bis(2-chloroethyl)amine. Another patented method starts from 6-nitrocoumarin and proceeds through addition, ring-opening, intramolecular cyclization, nitro reduction, and piperazine ring formation to yield the target compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully utilized to develop compounds for two primary therapeutic areas: Central Nervous System (CNS) disorders and oncology.

Central Nervous System Disorders: The Vilazodone Story

The most notable application of this scaffold is in the synthesis of Vilazodone, an antidepressant with a dual mechanism of action. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[2] This combined activity is thought to contribute to its efficacy in treating major depressive disorder, potentially with a faster onset of action and a lower incidence of sexual side effects compared to traditional SSRIs.[3][4]

Mechanism of Action of Vilazodone:

Vilazodone enhances serotonergic activity in the central nervous system through two distinct mechanisms:[2]

-

Serotonin Reuptake Inhibition: Like other SSRIs, Vilazodone binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing its concentration.

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors. These receptors are present both presynaptically (as autoreceptors that regulate serotonin release) and postsynaptically. Partial agonism at these receptors is believed to contribute to the overall antidepressant effect.

The binding affinities of Vilazodone for its primary targets are presented in the table below.

| Target | Binding Affinity (Ki) | Reference |

| Serotonin Transporter (SERT) | 0.1 nM | [5] |

| 5-HT1A Receptor | 2.1 nM (IC50) | [5] |

Table 1: Binding affinities of Vilazodone for its primary molecular targets.

Anticancer Activity

Recent research has highlighted the potential of the benzofuran-piperazine scaffold in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung, cervical, colon, and breast cancers.

The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) through various signaling pathways. Some derivatives have been shown to target the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[6] Others induce apoptosis through a p53-dependent pathway or by causing endoplasmic reticulum stress.[7][8]

The following table summarizes the in vitro anticancer activity of selected benzofuran-piperazine derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | A549 (Lung) | 0.12 | [9] |

| SGC7901 (Gastric) | 2.75 | [9] | |

| Compound 8c | A549 (Lung) | 0.12 | [10] |

| Compound 8d | A549 (Lung) | 0.43 | [10] |

| Compound 17i | MCF-7 (Breast) | 2.90 | [11] |

| MGC-803 (Gastric) | 5.85 | [11] | |

| H460 (Lung) | 2.06 | [11] | |

| A549 (Lung) | 5.74 | [11] | |

| THP-1 (Leukemia) | 6.15 | [11] | |

| Benzofuran derivative 26 | MCF-7 (Breast) | 0.057 | [6] |

| Benzofuran derivative 36 | MCF-7 (Breast) | 0.051 | [6] |

Table 2: In vitro anticancer activity of selected benzofuran-piperazine derivatives.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of the core scaffold and its subsequent elaboration into a final active pharmaceutical ingredient, based on methodologies described in the literature.

Protocol 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This protocol is a composite of several patented methods.[12][13][14]

Materials:

-

5-Aminobenzofuran-2-carboxylic acid ethyl ester

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium carbonate

-

Isopropanol

-

Dichloromethane

-

Water

Procedure:

-

To a reaction flask, add 5-aminobenzofuran-2-carboxylic acid ethyl ester, bis(2-chloroethyl)amine hydrochloride, and sodium carbonate in isopropanol.

-

Heat the reaction mixture to 50-60°C and stir for 4 hours.

-

Filter off the insoluble materials.

-

Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

-

To the residue, add water and dichloromethane and perform a liquid-liquid extraction.

-

Separate the organic layer and concentrate it under reduced pressure to obtain a slurry.

-

Filter the slurry and dry the solid product under vacuum to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Protocol 2: Synthesis of Vilazodone from Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This protocol is based on the known synthesis of Vilazodone.[15][16]

Materials:

-

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

-

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

-

Triethylamine (Et3N)

-

Potassium carbonate (K2CO3)

-

Appropriate solvent (e.g., DMF or Acetonitrile)

-

Ammonia source (for final aminolysis)

Procedure:

-

N-Alkylation:

-

Dissolve ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in a suitable solvent.

-

Add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and a base such as triethylamine or potassium carbonate.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, perform a standard aqueous workup and purify the intermediate ester by crystallization or chromatography.

-

-

Ammonolysis:

-

Treat the purified intermediate ester with a source of ammonia (e.g., methanolic ammonia or formamide followed by hydrolysis) to convert the ethyl ester to the primary amide.

-

This step yields Vilazodone free base.

-

-

Salt Formation (Optional):

-

To prepare the hydrochloride salt, treat the Vilazodone free base with hydrochloric acid in a suitable solvent.

-

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its application in the development of the antidepressant Vilazodone has already made a significant impact on the treatment of CNS disorders. Furthermore, the emerging data on the potent anticancer activities of its derivatives open up exciting new avenues for drug discovery. The versatility of this core, allowing for modifications at the piperazine nitrogen and the benzofuran ring, ensures its continued relevance in the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety [mdpi.com]

- 10. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 13. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 14. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate Derivatives

For Immediate Release

In the relentless pursuit of more effective and selective cancer therapies, medicinal chemists are increasingly turning their attention to the intricate molecular architecture of heterocyclic compounds. Among these, benzofuran derivatives, particularly those hybridized with a piperazine moiety, have emerged as a promising class of therapeutic agents. This technical guide delves into the core of their structure-activity relationship (SAR), offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and the nuanced interplay between chemical structure and anticancer efficacy.

The core structure, ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, serves as a versatile scaffold for the development of potent anticancer compounds. The inherent biological activities of both the benzofuran nucleus and the piperazine ring, when strategically combined, have been shown to yield derivatives with significant cytotoxic effects against a range of cancer cell lines. This guide will explore the SAR of these derivatives, with a particular focus on their role as inhibitors of key cellular targets such as Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Structure-Activity Relationship (SAR) Data

The potency of benzofuran-piperazine derivatives is profoundly influenced by the nature and position of substituents on both the benzofuran core and the piperazine ring. The following tables summarize the quantitative data from studies on a series of 3-(piperazinylmethyl)benzofuran derivatives, highlighting their inhibitory activity against CDK2 and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro CDK2 Inhibitory Activity of 3-(Piperazinylmethyl)benzofuran Derivatives

| Compound ID | R Group (Substitution on Piperazine) | IC50 (nM) vs. CDK2 |

| 9h | 3-CF3-phenyl | 40.91 |

| 11d | 4-Cl-3-CF3-phenyl | 41.70 |

| 11e | Pyridyl | 46.88 |

| 13c | 4-OCH3-phenyl | 52.63 |

| Staurosporine (Reference) | - | 56.76 |

Data extracted from a study on novel CDK2 inhibitors, demonstrating that specific substitutions on the piperazine moiety can lead to potent enzymatic inhibition.[1]

Table 2: Antiproliferative Activity of Selected Benzofuran-Piperazine Derivatives

| Compound ID | Panc-1 (Pancreatic Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) |

| 9e | - | - | - |

| 9h | 0.94 | 2.92 | 1.71 |

| 11d | - | - | - |

| 13b | - | - | - |

| Cisplatin (Reference) | 6.98 | 5.45 | 6.72 |

This table showcases the potent cytotoxic effects of lead compounds against various cancer cell lines, with compound 9h exhibiting superior activity compared to the standard chemotherapeutic agent, cisplatin.[2]

Table 3: Cytotoxicity on Normal Cell Line

| Compound ID | MRC-5 (Normal Lung Fibroblasts) IC50 (µM) | Selectivity Index (SI) vs. A-549 |

| 9e | 52.00 | 9.92 |

| 9h | 27.70 | 16.20 |

| 11d | 74.00 | 24.75 |

| 13b | 18.10 | 10.58 |

The selectivity index highlights the preferential cytotoxicity of these derivatives towards cancer cells over normal cells, a critical attribute for potential therapeutic candidates.[1][2]

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of reliable SAR studies. This section provides an overview of the key protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-(Piperazinylmethyl)benzofuran Derivatives

A multi-step synthesis is typically employed to generate the target benzofuran-piperazine hybrids. The following is a generalized procedure based on reported literature[1]:

-

Formation of the Benzofuran Core: The synthesis often commences with the cyclization of a substituted phenol to form the benzofuran ring system.

-

Bromination: The 3-methyl group of the benzofuran-2-carboxylate is activated for subsequent nucleophilic substitution via bromination using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, under reflux.

-

Piperazine Coupling: The resulting 3-(bromomethyl)benzofuran derivative is then reacted with the desired N-substituted piperazine in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a solvent like acetone, under reflux, to yield the final product.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro CDK2 Inhibition Assay

The inhibitory effect of the synthesized compounds on CDK2 activity is a key determinant of their mechanism of action.

-

Reaction Mixture Preparation: A reaction mixture containing recombinant CDK2 enzyme, a suitable substrate (e.g., a histone peptide), and ATP in a kinase assay buffer is prepared.

-

Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period.

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is a luminescent assay where the luminescent signal is inversely correlated with the amount of CDK2 inhibition.

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the logical flow of research and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of 3-(piperazinylmethyl)benzofuran derivatives.

Caption: Proposed mechanism of action via CDK2 inhibition leading to cell cycle arrest and apoptosis.

Caption: A logical workflow for the biological evaluation and lead identification of novel derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a crucial intermediate in the synthesis of Vilazodone[1][2], an antidepressant approved for the treatment of major depressive disorder. The benzofuran and piperazine moieties are privileged structures in medicinal chemistry, known for their broad range of biological activities[3][4]. The synthesis of this intermediate is a key step in the overall production of Vilazodone and other related pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound starting from Ethyl 5-aminobenzofuran-2-carboxylate. The described method involves the construction of the piperazine ring onto the 5-amino position of the benzofuran core.

Synthetic Strategy